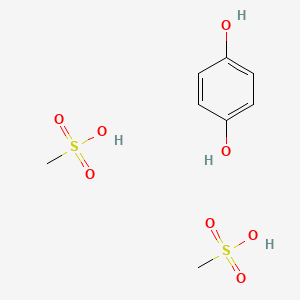
Benzene-1,4-diol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-diol, also known as hydroquinone, is an aromatic organic compound that is a type of phenol, a derivative of benzene, having the chemical formula C6H4(OH)2. It has two hydroxyl groups bonded to a benzene ring in a para position. Methanesulfonic acid (CH3SO3H) is a strong organic acid that is colorless, odorless, and possesses a very low vapor pressure. The combination of these two compounds forms a unique chemical entity with diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroquinone is produced industrially in two main ways. The most widely used route involves the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to afford the bis(hydroperoxide), which rearranges in acid to give acetone and hydroquinone . Methanesulfonic acid is typically produced by the sulfonation of methane with sulfur trioxide, a process that is highly selective and scalable .
Industrial Production Methods
Hydroquinone is produced on a large scale using the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. Methanesulfonic acid is produced industrially by the reaction of methane with sulfur trioxide, often in the presence of a catalyst to enhance selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Quinone can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: Hydroquinone undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Ferric chloride, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sulfuric acid, nitric acid.
Major Products Formed
Oxidation: Quinone.
Reduction: Hydroquinone.
Substitution: Various substituted hydroquinones depending on the reagents used.
Aplicaciones Científicas De Investigación
Hydroquinone and methanesulfonic acid have numerous applications in scientific research:
Mecanismo De Acción
Hydroquinone exerts its effects by undergoing oxidation-reduction reactions. It can donate electrons to reactive oxygen species, thereby neutralizing them and reducing oxidative stress . Methanesulfonic acid acts as a strong acid, donating protons in various chemical reactions. It is also involved in the sulfonation of organic compounds, which is a key step in many industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar to hydroquinone but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar to hydroquinone but with hydroxyl groups in the meta position.
Benzenesulfonic acid: Similar to methanesulfonic acid but with a benzene ring instead of a methane group.
Uniqueness
Hydroquinone is unique due to its para-positioned hydroxyl groups, which confer specific chemical properties and reactivity. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry applications .
Propiedades
Número CAS |
126150-65-0 |
|---|---|
Fórmula molecular |
C8H14O8S2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
benzene-1,4-diol;methanesulfonic acid |
InChI |
InChI=1S/C6H6O2.2CH4O3S/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4,7-8H;2*1H3,(H,2,3,4) |
Clave InChI |
AAKBGPWEPYJQHC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
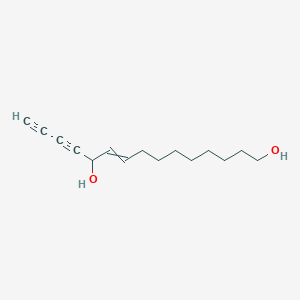

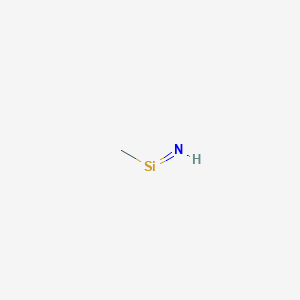
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
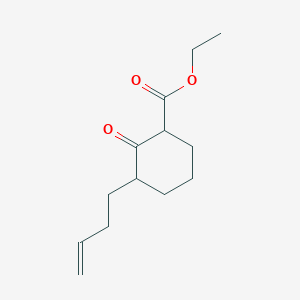
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
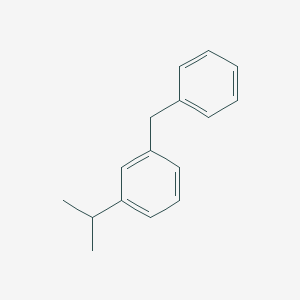
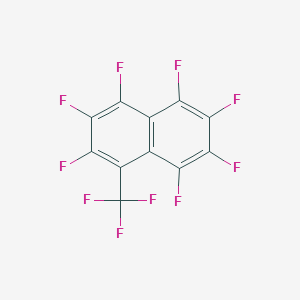
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
